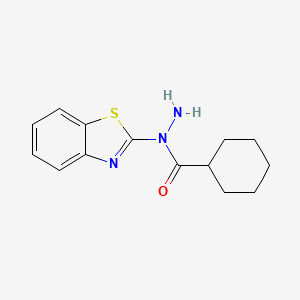![molecular formula C24H18ClFN2O4 B14947046 (4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a complex organic compound that features a pyrazole core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution reactions:
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl groups.
Reduction: Reduction reactions can target the pyrazole ring and the carbonyl groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, it is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((E)-1-{4-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
- 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE
Uniqueness
The unique combination of functional groups in 4-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-3,5(2H,4H)-DIONE imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H18ClFN2O4 |
|---|---|
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
(4E)-4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(2-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H18ClFN2O4/c1-31-22-13-15(10-11-21(22)32-14-16-6-2-3-7-18(16)25)12-17-23(29)27-28(24(17)30)20-9-5-4-8-19(20)26/h2-13H,14H2,1H3,(H,27,29)/b17-12+ |
Clave InChI |
UQLYWSDUMHKLLF-SFQUDFHCSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3F)OCC4=CC=CC=C4Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3F)OCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)
![4-(5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14947002.png)

![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)
![5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)

![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947019.png)
![4-iodo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14947035.png)

![7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14947054.png)
![3-acetyl-6-methyl-2-[(3-methylphenyl)amino]-4H-pyran-4-one](/img/structure/B14947064.png)
